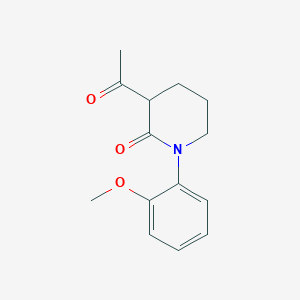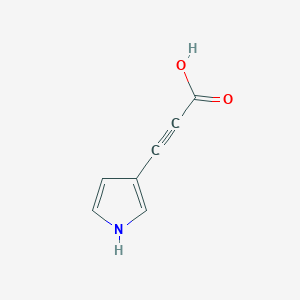
3-(1H-Pyrrol-3-YL)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Pyrrol-3-YL)prop-2-ynoic acid is an organic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol . This compound is characterized by the presence of a pyrrole ring attached to a propynoic acid moiety, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid typically involves the reaction of pyrrole derivatives with acetylenic compounds under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Pyrrol-3-YL)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetylenic bond to an alkene or alkane.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorine (Cl2) can be used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated pyrrole derivatives.
Applications De Recherche Scientifique
3-(1H-Pyrrol-3-YL)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Pyrrol-2-YL)propanoic acid
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- 3-(1H-pyrrol-2-yl)-2-propenoic acid
Uniqueness
3-(1H-Pyrrol-3-YL)prop-2-ynoic acid is unique due to its acetylenic bond, which imparts distinct chemical reactivity compared to similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C7H5NO2 |
|---|---|
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
3-(1H-pyrrol-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H5NO2/c9-7(10)2-1-6-3-4-8-5-6/h3-5,8H,(H,9,10) |
Clé InChI |
PQZSSFDCUCAXAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C1C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


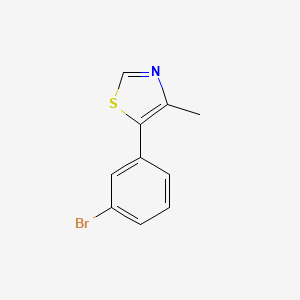

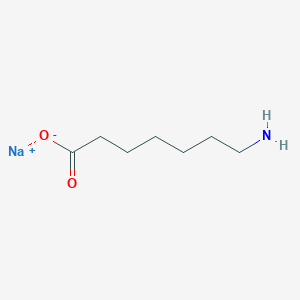
![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)
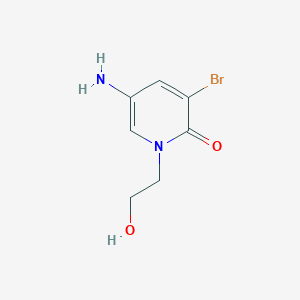
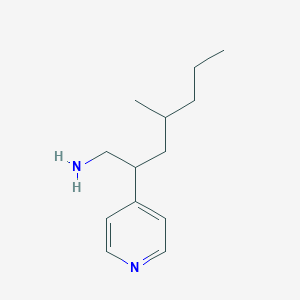
![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)
![4-[Methyl(oxolan-3-YL)amino]benzaldehyde](/img/structure/B13193030.png)

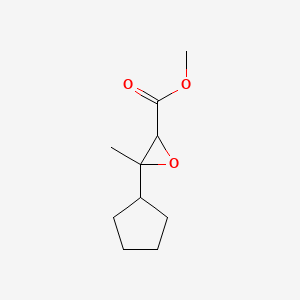
![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)

![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)
